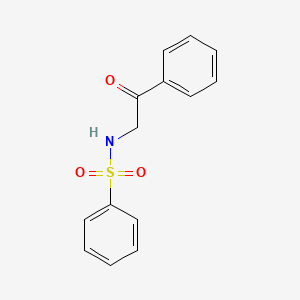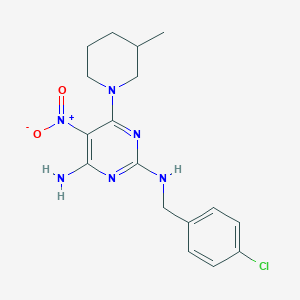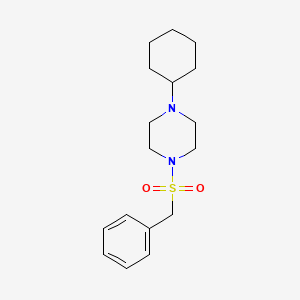
N-(2-oxo-2-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2-phenylethyl)benzenesulfonamide is a chemical compound characterized by its phenyl group, a sulfonamide group, and a ketone functional group
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The process may involve multiple steps, including nitration, reduction, and acylation.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Strong nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the context of its use, but it generally involves modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N-(2-oxo-2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-(2-oxo-2-phenylethyl)benzamide: Similar structure but with a benzamide group.
Uniqueness: N-(2-oxo-2-phenylethyl)benzenesulfonamide is unique due to its sulfonamide group, which imparts different chemical properties and reactivity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C14H13NO3S |
|---|---|
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
N-phenacylbenzenesulfonamide |
InChI |
InChI=1S/C14H13NO3S/c16-14(12-7-3-1-4-8-12)11-15-19(17,18)13-9-5-2-6-10-13/h1-10,15H,11H2 |
InChI-Schlüssel |
UDQXEDBAOXZXSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide](/img/structure/B15155059.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide](/img/structure/B15155074.png)
![Ethyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155079.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15155092.png)
![3-bromo-N-{[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15155104.png)
![6-Oxo-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155109.png)
![4-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B15155111.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,4-dimethoxybenzoate](/img/structure/B15155114.png)
![2-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B15155120.png)
![4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline](/img/structure/B15155124.png)

![2-(4-{[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B15155129.png)
![N-(pyrimidin-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15155130.png)
